REACTION_CXSMILES
|
N[C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([C:17]3[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=3)([C:13]([F:16])([F:15])[F:14])[O:10][N:9]=2)=[CH:4][C:3]=1[CH3:25].N([O-])=O.[Na+].[BrH:30]>O1CCOCC1.O.[Cu]Br>[Br:30][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:12][C:11]([C:17]3[CH:22]=[C:21]([Cl:23])[CH:20]=[C:19]([Cl:24])[CH:18]=3)([C:13]([F:16])([F:15])[F:14])[O:10][N:9]=2)=[CH:4][C:3]=1[CH3:25] |f:1.2|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
diazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper (I) bromide
|
Quantity
|
0.28 g
|
Type
|
solvent
|
Smiles
|
[Cu]Br
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heat for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled with ice
|
Type
|
STIRRING
|
Details
|
with stirring at a temperature of 5° C. or less
|
Type
|
ADDITION
|
Details
|
after the completion of the addition dropwise
|
Type
|
STIRRING
|
Details
|
to stir at the same temperature for further 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
after the completion of the addition dropwise
|
Type
|
STIRRING
|
Details
|
to stir at 60° C. for further 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added in the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (20 ml×2)
|
Type
|
WASH
|
Details
|
the organic phases together were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography that
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1=NOC(C1)(C(F)(F)F)C1=CC(=CC(=C1)Cl)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |